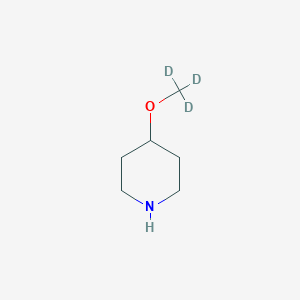

4-Methoxy-d3-piperidine

Description

Properties

IUPAC Name |

4-(trideuteriomethoxy)piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-6-2-4-7-5-3-6/h6-7H,2-5H2,1H3/i1D3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYSHALLPAKUHG-FIBGUPNXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1CCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Deuterated Methylating Agents

A common approach to introduce the -O-CD3 group involves nucleophilic substitution reactions using deuterated methylating reagents. For example, 4-hydroxypiperidine can react with deuterated methyl iodide (CD3I) or deuterated dimethyl sulfate ((CD3)2SO4) in the presence of a base:

This method mirrors the methylation of pyridine derivatives described in patent CN112661694B, where 4-pyridinecarboxaldehyde is methylated using dimethyl carbonate or trimethyl orthoformate. Adapting this protocol, deuterated methylating agents (e.g., CD3-O-CHO or CD3-O-SO2-O-CD3) could replace their non-deuterated counterparts to achieve isotopic labeling.

Key Considerations :

-

Base Selection : Strong bases like NaH or K2CO3 facilitate deprotonation of the hydroxyl group.

-

Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.

-

Yield : Analogous non-deuterated reactions report yields >95%, suggesting deuterated variants may achieve similar efficiencies with optimized conditions.

Acid-Catalyzed Methylation with Deuterated Methanol

Deuterated methanol (CD3OD) can serve as both a solvent and methylating agent under acidic conditions. In a method analogous to the synthesis of 4-(dimethoxymethyl)-piperidine, 4-hydroxypiperidine reacts with CD3OD in the presence of a protonic acid catalyst (e.g., HCl or H2SO4):

Advantages :

-

Cost-Effectiveness : CD3OD is commercially available and avoids the need for specialized methylating agents.

-

Scalability : Demonstrated in Example 4 of CN112661694B, where methanol is used for methylation.

Piperidine Ring Construction with Deuterated Moieties

Hydrogenation of Pyridine Precursors

The hydrogenation of pyridine derivatives represents a robust route to piperidines. For this compound, a deuterated methoxy group can be introduced prior to ring reduction. For example:

-

Synthesis of 4-Methoxy-d3-Pyridine :

Methylation of 4-hydroxypyridine with CD3I yields 4-methoxy-d3-pyridine. -

Catalytic Hydrogenation :

The pyridine ring is hydrogenated using a noble metal catalyst (e.g., Ru/C or Rh/C) under H2 pressure.

Experimental Data from Analogous Reactions :

| Catalyst | Temperature (°C) | H2 Pressure (MPa) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ru/C | 100 | 4 | 96.9 | 99.4 |

| Rh/C | 90 | 4 | 96.8 | 99.1 |

Adapted from Examples 2–5 in CN112661694B

Deuterium Retention : Hydrogenation with H2 may lead to H/D exchange. To minimize this, deuterium gas (D2) or deuterated solvents (e.g., D2O) can be employed.

Enzymatic Dearomatization of Activated Pyridines

Recent advances in chemo-enzymatic synthesis offer stereoselective routes to piperidines. A one-pot amine oxidase/ene reductase cascade can dearomatize N-alkyl pyridinium salts to yield enantiopure piperidines. For deuterated variants, deuterated co-factors (e.g., NADPD) or deuterated substrates may enable selective deuterium incorporation.

Example Pathway :

-

N-Alkylation : 4-Methoxy-d3-pyridine is alkylated to form an N-alkyl pyridinium salt.

-

Biocatalytic Reduction : Enzymes (e.g., monoamine oxidase) catalyze the reduction to this compound.

This method, while less explored for deuterated compounds, aligns with strategies used in the synthesis of Niraparib intermediates.

Post-Synthetic Deuterium Incorporation

H/D Exchange Reactions

Deuterium can be introduced via acid- or base-catalyzed exchange. For instance, treating 4-methoxy-piperidine with D2O under acidic conditions may replace methoxy hydrogens with deuterium:

Limitations :

-

Selectivity : Exchange may occur at multiple sites, requiring precise control of reaction conditions.

-

Efficiency : Typically lower yields compared to direct methylation.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-d3-piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amines .

Scientific Research Applications

4-Methoxy-d3-piperidine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in studies involving enzyme mechanisms and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-d3-piperidine involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s metabolic stability and pharmacokinetics, making it a valuable tool in drug metabolism studies. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and applications of 4-Methoxy-d3-piperidine and related compounds:

Physicochemical Properties

- Solubility : 4,4-Dimethoxypiperidine exhibits higher polarity and solubility in water compared to this compound due to dual methoxy groups .

- Stability: Deuterated analogs like this compound show slower metabolic degradation in hepatic microsomal assays compared to non-deuterated versions .

- Reactivity : Nitrophenyl-substituted derivatives (e.g., 1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride) are more reactive in electrophilic substitutions due to the electron-withdrawing nitro group .

Key Research Findings

- Deuterium Effects : this compound’s deuterium substitution reduces CYP450-mediated metabolism by 40–60% in vitro compared to its protiated form, enhancing its utility in drug discovery .

- Structure-Activity Relationships (SAR): The addition of methoxyphenyl groups (e.g., in 4-(4-Methoxyphenoxy)piperidine) improves binding affinity to serotonin receptors by 2–3 fold compared to non-substituted analogs .

Q & A

Q. What synthetic methodologies are optimal for preparing 4-Methoxy-d3-piperidine, and how can isotopic purity be validated?

- Methodological Answer : Synthesis typically involves deuterium labeling at the 4-position of the piperidine ring via catalytic deuteration (e.g., using D₂ gas and palladium catalysts) or isotopic exchange reactions. For example, methoxy group retention during deuteration requires inert conditions to avoid cleavage. Isotopic purity (>98%) is validated using ²H NMR spectroscopy to confirm deuterium incorporation and LC-MS to rule out non-deuterated byproducts . Post-synthesis purification via column chromatography (silica gel, methanol/dichloromethane) ensures removal of residual solvents or catalysts.

Q. Which analytical techniques are critical for characterizing this compound’s structural and isotopic integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies non-deuterated impurities, while ¹³C NMR confirms methoxy group positioning.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) differentiates molecular ion peaks for deuterated (M+3) vs. non-deuterated (M+0) species.

- Infrared (IR) Spectroscopy : Confirms retention of functional groups (e.g., C-O stretch at ~1100 cm⁻¹ for methoxy).

- Isotopic Ratio Analysis : Isotope-ratio mass spectrometry (IRMS) quantifies ²H/¹H ratios .

Q. How does this compound serve as a tracer in metabolic or pharmacokinetic studies?

- Methodological Answer : The deuterium label stabilizes the compound against metabolic degradation, enabling tracking of metabolic pathways via LC-MS/MS . For instance, in hepatic metabolism studies, deuterated analogs reduce background noise in mass spectra, improving detection limits. Experimental design should include control groups using non-deuterated analogs to isolate isotope effects .

Advanced Research Questions

Q. What kinetic isotope effects (KIEs) are observed in reactions involving this compound, and how do they influence reaction mechanisms?

- Methodological Answer : Deuterium substitution at the 4-position alters reaction rates due to KIEs, particularly in processes like nucleophilic substitution or oxidation . For example, in SN2 reactions, deuterium’s higher mass reduces the rate constant (kH/kD ≈ 1.0–2.5), providing mechanistic insights. Computational studies (DFT calculations) paired with experimental kinetic data (e.g., UV-Vis monitoring) are recommended to correlate KIEs with transition-state structures .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in:

- Deuterium Purity : Batch-to-batch isotopic inconsistency affects bioactivity. Validate purity via ²H NMR before assays.

- Experimental Conditions : pH, solvent, and temperature influence stability. Standardize protocols across studies.

- Assay Sensitivity : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) to confirm results. Meta-analyses of published data with strict inclusion criteria (e.g., ≥95% isotopic purity) are advised .

Q. What strategies optimize the use of this compound in studying enzyme-substrate interactions?

- Methodological Answer :

- Isotopic Labeling : Incorporate ²H at specific positions to probe binding pockets via deuterium isotope shift in X-ray crystallography.

- Competitive Inhibition Assays : Co-incubate deuterated and non-deuterated analogs with enzymes (e.g., cytochrome P450) to quantify binding differences.

- Molecular Dynamics (MD) Simulations : Model deuterium’s impact on hydrogen-bonding networks and conformational flexibility .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.